molecular formula C21H23NO B590091 (1-Hexylpyrrol-2-yl)-naphthalen-1-ylmethanone CAS No. 1797106-18-3

(1-Hexylpyrrol-2-yl)-naphthalen-1-ylmethanone

Cat. No.: B590091
CAS No.: 1797106-18-3
M. Wt: 305.421
InChI Key: BLHPKPCKNONGJP-UHFFFAOYSA-N
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Description

Hexylpyrrole is a type of pyrrole, which is a heterocyclic aromatic organic compound. It consists of a five-membered ring with four carbon atoms and one nitrogen atom . Naphthalene is a polycyclic aromatic hydrocarbon (PAH) made up of two fused benzene rings . The resulting compound, “(1-Hexylpyrrol-2-yl)-naphthalen-1-ylmethanone”, would be a complex organic molecule that contains these structures.


Molecular Structure Analysis

The molecular structure would be based on the structures of hexylpyrrole and naphthalene. Pyrrole rings are aromatic and have a planar structure. Naphthalene also has a planar structure due to the conjugation of the p-orbitals across the molecule .


Chemical Reactions Analysis

Pyrroles are known to undergo electrophilic substitution reactions at the 2-position, which is activated due to the presence of the nitrogen atom . Naphthalene undergoes electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of the hexylpyrrole and naphthalene structures. Generally, such a compound might exhibit properties common to aromatic compounds, such as stability and planarity .

Scientific Research Applications

  • Catalysis and Asymmetric Synthesis : A derivative of a new chiral organocatalyst, closely related to "(1-Hexylpyrrol-2-yl)-naphthalen-1-ylmethanone", has been used to catalyze asymmetric Michael addition reactions, indicating its potential in stereoselective synthesis (Cui Yan-fang, 2008).

  • Polymer Science : In polymer chemistry, compounds with a naphthoxyl group, similar in structure to "this compound", have been synthesized and utilized in copolymerization reactions. Such polymers have applications in metal ion detection and analysis (Di Zhou et al., 2008).

  • Photophysical Studies : Studies on probes similar in structure to "this compound" have been conducted to understand their behavior in various solvents. These probes are widely used in studying biological systems, particularly in understanding solvent effects on emission properties (Fermín Moreno Cerezo et al., 2001).

  • Chemosensors : Derivatives of naphthalene, which share structural similarities with "this compound", have been synthesized and characterized as chemosensors for transition metal ions. These compounds demonstrate selectivity towards specific metal ions, indicating their potential in environmental and analytical chemistry (Prajkta Gosavi-Mirkute et al., 2017).

  • Molecular Modeling and Drug Design : In the field of pharmaceutical chemistry, structurally related naphthalene derivatives have been synthesized and evaluated for their potential as anticonvulsant agents. These studies include molecular modeling to understand their interaction with biological targets (Nagat Ghareb et al., 2017).

Mechanism of Action

Target of Action

JWH-031 2’-Isomer, also known as (1-Hexylpyrrol-2-yl)-naphthalen-1-ylmethanone, is a synthetic cannabinoid . The primary target of this compound is the central CB1 receptor . The CB1 receptor is a part of the endocannabinoid system in the brain, which plays a crucial role in regulating various physiological processes such as mood, appetite, pain sensation, and memory .

Mode of Action

JWH-031 2’-Isomer has a relatively low binding affinity for the CB1 receptor (Ki = 399 nM) . Despite its low affinity, it is efficacious in reducing spontaneous activity and increasing antinociception (pain relief) in mice . This suggests that the compound interacts with the CB1 receptor, leading to a decrease in spontaneous activity and an increase in pain relief .

Biochemical Pathways

The exact biochemical pathways affected by JWH-031 2’-Isomer are currently unknown. Given its interaction with the cb1 receptor, it is likely to influence the endocannabinoid system’s pathways . The endocannabinoid system is involved in a wide range of physiological processes, and any changes in this system can have downstream effects on mood, appetite, pain sensation, and memory .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of JWH-031 2’-Isomer are currently unknown. The compound’s solubility in dmf, dmso, and ethanol suggests that it may have good bioavailability

Result of Action

It is known to reduce spontaneous activity and increase antinociception in mice . This suggests that the compound may have potential therapeutic applications in pain management .

Safety and Hazards

The safety and hazards would depend on the specific properties of the compound. As a general rule, handling of aromatic compounds should be done with care, as some can be hazardous .

Future Directions

Future research could focus on synthesizing this compound and studying its properties. It could potentially be used in various applications, depending on its physical and chemical properties .

Properties

IUPAC Name

(1-hexylpyrrol-2-yl)-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO/c1-2-3-4-7-15-22-16-9-14-20(22)21(23)19-13-8-11-17-10-5-6-12-18(17)19/h5-6,8-14,16H,2-4,7,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLHPKPCKNONGJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C=CC=C1C(=O)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017339
Record name JWH 031 2'-isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1797106-18-3
Record name JWH 031 2'-isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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